molecular formula C17H20N2O B11852484 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B11852484
M. Wt: 268.35 g/mol
InChI Key: FRQNNBRWQWXFIX-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the pyridine moiety and subsequent functionalization to introduce the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Functional groups on the pyridine or quinoline rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Quinoline derivatives are often explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

    Industry: This compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-1(2H)-one derivatives: These compounds share a similar quinoline core and have been studied for their biological activities.

    2-Methylpyridine derivatives: These compounds have a similar pyridine moiety and are used in various chemical and biological applications.

Uniqueness

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of quinoline and pyridine moieties, along with the ethanol functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C17H20N2O/c1-12-15(13(2)20)9-10-17(18-12)19-11-5-7-14-6-3-4-8-16(14)19/h3-4,6,8-10,13,20H,5,7,11H2,1-2H3

InChI Key

FRQNNBRWQWXFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C(C)O

Origin of Product

United States

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